Fingolimod phosphate

Beschreibung

Structure

3D Structure

Eigenschaften

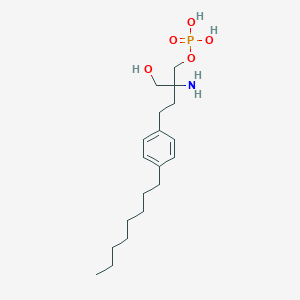

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 |

Source

|

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 |

Source

|

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fingolimod Phosphate in Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing forms of multiple sclerosis (MS).[1][2] Its primary mechanism of action is peripheral, involving the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into the central nervous system (CNS).[1][2][3] However, a substantial and growing body of evidence reveals that fingolimod readily crosses the blood-brain barrier (BBB) and exerts direct, pleiotropic effects on resident CNS cells, including neurons. Once in the CNS, it is phosphorylated into its active form, fingolimod phosphate (B84403) (fingolimod-P), which then interacts with S1P receptors expressed on neurons, astrocytes, oligodendrocytes, and microglia. This direct engagement within the CNS is increasingly recognized as a critical component of its therapeutic efficacy, contributing to neuroprotection, promoting endogenous repair mechanisms, and mitigating neuroinflammation independent of its peripheral immune effects. This guide elucidates the core molecular mechanisms by which fingolimod-P directly modulates neuronal function, focusing on the key signaling pathways that underpin its neuroprotective and neuroreparative properties.

Fingolimod-P and Neuronal S1P Receptor Engagement

Fingolimod-P is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate. It acts as a modulator, and often a functional antagonist, at four of the five known G-protein coupled S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. Neurons in the CNS express multiple S1P receptor subtypes, primarily S1P₁, S1P₃, and S1P₅, which upon activation by fingolimod-P, trigger a cascade of intracellular signaling events.

The binding of fingolimod-P to these receptors initiates downstream signaling that is fundamental to its neuroprotective effects. Key pathways activated include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, both of which are central regulators of cell survival, proliferation, and differentiation.

Core Signaling Pathways in Neurons

MAPK/ERK Pathway Activation and BDNF Upregulation

One of the most significant neuronal effects of fingolimod-P is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. This effect is mediated primarily through the activation of the MAPK/ERK pathway.

Upon binding to neuronal S1P receptors, fingolimod-P leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Activated pERK1/2 then promotes the transcription of the BDNF gene. The resulting increase in BDNF protein levels creates a more robust neurotrophic environment, protecting neurons from excitotoxic cell death and other insults. This mechanism is crucial for both neuroprotection and the promotion of neuronal repair and plasticity, such as modulating dendritic architecture.

Caption: Fingolimod-P activates the MAPK/ERK pathway to increase BDNF expression.

PI3K/Akt Survival Pathway

In addition to the MAPK/ERK pathway, fingolimod-P activates the PI3K/Akt signaling cascade, a potent pro-survival pathway. Activation of S1P receptors, particularly S1P₁, leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt phosphorylates a range of downstream targets that inhibit apoptosis (programmed cell death) and promote cell survival. This pathway is a key mechanism by which fingolimod protects neurons from damage induced by oxidative stress and inflammatory mediators.

Inhibition of Excitotoxicity

Fingolimod has been shown to protect neurons against excitotoxic cell death, a process implicated in many neurological diseases. One mechanism for this is the inhibition of excessive glutamate (B1630785) release from nerve terminals. Studies have shown that fingolimod, acting through S1P₁ receptors, can decrease depolarization-induced glutamate release by inhibiting voltage-gated calcium channels, thereby preventing the damaging downstream effects of glutamate overstimulation.

Effects on Other CNS Cells Contributing to Neuronal Health

The neuroprotective environment fostered by fingolimod-P is not solely due to its direct action on neurons. Its effects on glial cells are also critically important.

-

Astrocytes: Fingolimod modulates astrocyte activity, reducing their production of pro-inflammatory cytokines and nitric oxide, which are neurotoxic. This dampens the neuroinflammatory environment, indirectly protecting neurons.

-

Oligodendrocytes: Fingolimod-P promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. By enhancing remyelination, fingolimod helps restore axonal integrity and function, which is essential for neuronal health.

-

Microglia: The drug can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This reduces microglial activation and the release of damaging inflammatory mediators while increasing the production of neurotrophic factors.

Caption: Fingolimod-P acts on multiple CNS cell types to promote neuronal health.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative findings from key preclinical studies investigating the neuronal effects of fingolimod-P.

Table 1: Fingolimod-P Effects on Neuronal Viability and Apoptosis

| Experimental Model | Treatment | Outcome Measured | Result |

|---|---|---|---|

| Rat Retinal Neuronal Cells (R28) | 10 ng/mL TNFα + 25 nM Fingolimod | Cell Viability (vs. TNFα alone) | Significant increase in cell viability |

| Rat Retinal Neuronal Cells (R28) | 10 ng/mL TNFα + 25 nM Fingolimod | Cleaved Caspase-3 Levels | Significant reversal of TNFα-induced increase |

| Cortical Neuronal Cultures | NMDA-induced excitotoxicity | Neuronal Death | Fingolimod provided protection against cell death |

Table 2: Fingolimod-P Effects on Neurotrophic Factors and Signaling

| Experimental Model | Treatment | Outcome Measured | Result |

|---|---|---|---|

| Cultured Cortical Neurons | 10 nM phospho-fingolimod (30 min) | pERK1/2 Levels | Significant increase in ERK1/2 phosphorylation |

| Mice (in vivo) | 0.1 mg/kg Fingolimod i.p. (48h) | BDNF Protein Levels (Hippocampus, Cortex) | Significant increase |

| Mecp2-/y Cortical Neurons | 10 nM Fingolimod-P (7 days) | Neurite Complexity | Complete rescue of deficient neurite architecture |

Key Experimental Protocols

In Vitro Neuronal Culture and Treatment

This protocol outlines a general method for assessing the neuroprotective effects of fingolimod against an excitotoxic or inflammatory insult.

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic (E18) rat or mouse brains. Cells are plated on poly-D-lysine-coated plates at a density of 1-2 x 10⁵ cells/cm² and maintained in neurobasal medium supplemented with B27 and L-glutamine. Cultures are maintained for 7-10 days in vitro (DIV) to allow for maturation.

-

Pre-treatment: On DIV 7, the culture medium is replaced. Cells designated for treatment are pre-treated with fingolimod-P (e.g., 10-100 nM) for 1-2 hours.

-

Insult: An inflammatory (e.g., 10 ng/mL TNFα) or excitotoxic (e.g., 50 µM NMDA) agent is added to the relevant wells. Control wells receive vehicle.

-

Incubation: Cells are incubated for 24-48 hours post-insult.

-

Assessment of Viability:

-

LDH Assay: Lactate dehydrogenase (LDH) release into the medium, an indicator of cell death, is quantified using a colorimetric assay kit.

-

MTT/MTS Assay: Cellular metabolic activity, an indicator of viability, is measured.

-

-

Assessment of Apoptosis:

-

Western Blot: Cell lysates are collected and analyzed via Western blotting for levels of apoptotic markers like cleaved caspase-3 and anti-apoptotic markers like Bcl-xL.

-

Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., MAP2) and apoptosis markers (e.g., TUNEL stain).

-

Caption: A typical experimental workflow to test fingolimod's neuroprotective effects.

In Vivo Assessment of BDNF Upregulation

This protocol describes a method for measuring changes in brain protein and mRNA levels following systemic fingolimod administration.

-

Animal Model: Adult C57BL/6 mice are used.

-

Treatment: Animals are administered a single intraperitoneal (i.p.) injection of fingolimod (e.g., 0.1 mg/kg) or vehicle (saline).

-

Tissue Collection: At specific time points post-injection (e.g., 30 minutes for pERK/mRNA, 48 hours for protein), animals are euthanized. The brain is rapidly excised, and specific regions (e.g., hippocampus, cortex) are dissected on ice.

-

Western Blot Analysis (for pERK and BDNF protein):

-

Tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pERK1/2, total ERK1/2, BDNF, and a loading control (e.g., β-actin).

-

Blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence. Band density is quantified.

-

-

qPCR Analysis (for BDNF mRNA):

-

RNA is extracted from tissue using TRIzol reagent.

-

cDNA is synthesized from the RNA template.

-

Quantitative real-time PCR (qPCR) is performed using primers specific for BDNF and a housekeeping gene (e.g., GAPDH). Relative mRNA expression is calculated using the ΔΔCt method.

-

Conclusion

The mechanism of action of fingolimod phosphate extends far beyond its peripheral immunomodulatory effects. Within the CNS, it directly engages with S1P receptors on neurons and glial cells to initiate a powerful cascade of neuroprotective and pro-reparative signaling. By activating key survival pathways like MAPK/ERK and PI3K/Akt, upregulating crucial neurotrophic factors such as BDNF, and orchestrating a favorable shift in the behavior of astrocytes and microglia, fingolimod-P actively contributes to neuronal resilience and repair. This direct neuronal mechanism is a cornerstone of its therapeutic benefit in neuroinflammatory and potentially other neurodegenerative conditions, offering a compelling rationale for its continued investigation and development.

References

- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fingolimod Phosphate's Modulation of S1P Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS), represents a significant advancement in the management of this chronic autoimmune disease.[1][2] Its therapeutic efficacy stems from its active metabolite, fingolimod phosphate (B84403), which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[3][4] This technical guide provides an in-depth exploration of the molecular pathways governed by fingolimod phosphate's interaction with S1P receptors, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Fingolimod is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[1] Following oral administration, it is phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2, to form the active moiety, fingolimod phosphate. This phosphorylated form mimics endogenous S1P and binds with high affinity to four of the five known S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.

The primary mechanism of action in MS is attributed to its effect on lymphocyte trafficking. Fingolimod phosphate initially acts as an agonist at the S1P1 receptor on lymphocytes. However, this initial activation is followed by the internalization and subsequent degradation of the S1P1 receptor, leading to a state of functional antagonism. This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes, including potentially autoreactive T and B cells, within the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby reducing inflammation and neuronal damage characteristic of MS.

Beyond its immunomodulatory effects, fingolimod readily crosses the blood-brain barrier, suggesting direct actions within the CNS. S1P receptors are expressed on various neural cells, including astrocytes, oligodendrocytes, and neurons, where they play roles in cell survival, proliferation, and differentiation. The modulation of these receptors by fingolimod phosphate may contribute to its neuroprotective effects observed in preclinical models.

This guide will delve into the quantitative aspects of fingolimod phosphate's interaction with S1P receptors, detail the downstream signaling cascades, and provide standardized protocols for key experimental assays used to characterize S1P receptor modulators.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of fingolimod phosphate with S1P receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities and functional potencies at the different receptor subtypes.

| Ligand | Receptor | Binding Affinity (pKd) | Reference |

| Fingolimod Phosphate | S1P1 | 7.85 | |

| Fingolimod Phosphate | S1P1 | 5.69 |

| Ligand | Receptor | Assay | Potency (EC50 in nM) | Reference |

| Fingolimod Phosphate | S1P1 | GTPγS Binding | ~0.3 - 0.6 | |

| Fingolimod Phosphate | S1P3 | GTPγS Binding | ~3 | |

| Fingolimod Phosphate | S1P4 | GTPγS Binding | ~0.3 - 0.6 | |

| Fingolimod Phosphate | S1P5 | GTPγS Binding | ~0.3 - 0.6 | |

| Fingolimod Phosphate | S1P1 | β-arrestin Recruitment | Not Specified | |

| Fingolimod Phosphate | S1P1 | ERK Phosphorylation | Not Specified |

| Study | Treatment Group | Annualized Relapse Rate (ARR) | Relative Reduction vs. Placebo | Reference |

| FREEDOMS | Fingolimod 0.5 mg | 0.18 | 54% | |

| FREEDOMS | Fingolimod 1.25 mg | 0.16 | 60% | |

| FREEDOMS | Placebo | 0.40 | - | |

| TRANSFORMS | Fingolimod 0.5 mg | Not Specified | 52% (vs. IFN-β1a) | |

| Pooled Data | Fingolimod 0.5 mg | - | 35% - 69% (vs. Placebo) |

| Study | Treatment Group | Change in Lymphocyte Count | Reference |

| Clinical Study | Fingolimod 0.5 mg | Reduction in peripheral lymphocyte counts, including naïve and central memory T cells, Th17 cells, and B cells. |

Signaling Pathways

Fingolimod phosphate modulates distinct downstream signaling pathways upon binding to S1P receptors. These pathways are primarily mediated by heterotrimeric G proteins.

S1P1 Receptor Signaling

The S1P1 receptor couples exclusively to the Gi/o family of G proteins. Activation of Gi/o by fingolimod phosphate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G protein subunits (Gαi/o and Gβγ) initiates several downstream cascades, including the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and migration.

S1P Receptor Functional Antagonism

A key aspect of fingolimod phosphate's mechanism of action is the induction of S1P1 receptor internalization and degradation, leading to functional antagonism. Upon binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event recruits β-arrestin, which mediates the internalization of the receptor-ligand complex into endosomes. Unlike the transient internalization induced by endogenous S1P, which is followed by receptor recycling to the cell surface, fingolimod phosphate promotes the targeting of the internalized receptor for proteasomal degradation. This sustained loss of S1P1 from the cell surface renders the lymphocyte insensitive to the S1P gradient required for egress from lymphoid tissues.

S1P3, S1P4, and S1P5 Receptor Signaling

Fingolimod phosphate also acts as an agonist at S1P3, S1P4, and S1P5 receptors. S1P3 couples to Gi, Gq, and G12/13, while S1P4 and S1P5 couple to Gi and G12/13. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. G12/13 activation stimulates the Rho/Rho kinase (ROCK) pathway, which is involved in regulating cell shape and motility. The clinical significance of fingolimod's activity at these other S1P receptor subtypes is an area of ongoing research.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

Radiolabeled ligand (e.g., [32P]S1P).

-

Unlabeled test compound (fingolimod phosphate).

-

Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA.

-

96-well filter plates (GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of unlabeled S1P is used.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Separate bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a specific receptor upon agonist binding.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Test compound (fingolimod phosphate).

-

Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10 µM GDP.

-

96-well filter plates (GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, [35S]GTPγS, and varying concentrations of the test compound. Basal binding is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold buffer.

-

Dry the filters and measure the radioactivity.

-

Plot the amount of [35S]GTPγS bound as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step in receptor desensitization and internalization.

Materials:

-

Cells co-expressing the S1P receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

-

Test compound (fingolimod phosphate).

-

High-content imaging system or plate reader capable of detecting fluorescence or luminescence.

Procedure:

-

Plate the cells in a 96- or 384-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Fix and stain the cells if required by the detection method.

-

Acquire images using a high-content imaging system or measure the signal using a plate reader.

-

Quantify the translocation of the β-arrestin fusion protein from the cytoplasm to the cell membrane or into intracellular vesicles.

-

Plot the β-arrestin recruitment signal as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

S1P1 Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.

Materials:

-

Cells expressing a tagged S1P1 receptor (e.g., HA-S1P1-eGFP).

-

Antibody against the tag (e.g., anti-HA antibody).

-

Fluorescently labeled secondary antibody.

-

Test compound (fingolimod phosphate).

-

Flow cytometer or confocal microscope.

Procedure (Flow Cytometry):

-

Incubate the cells with the test compound for a specified time at 37°C to induce internalization.

-

Place the cells on ice to stop internalization.

-

Incubate the non-permeabilized cells with the primary antibody against the extracellular tag to label the remaining surface receptors.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of receptor on the cell surface.

-

Calculate the percentage of internalization relative to untreated control cells.

Procedure (Confocal Microscopy):

-

Grow cells on coverslips and treat with the test compound.

-

Fix the cells and label the surface receptors as described for flow cytometry.

-

Acquire images using a confocal microscope.

-

Quantify the fluorescence intensity at the plasma membrane and in intracellular compartments to determine the extent of receptor internalization.

Conclusion

Fingolimod phosphate's modulation of S1P receptors is a complex process involving high-affinity binding, activation of specific G protein-mediated signaling pathways, and a unique mechanism of functional antagonism through receptor internalization and degradation. This multifaceted mechanism of action, encompassing both peripheral immunomodulation and potential direct CNS effects, underscores its therapeutic efficacy in multiple sclerosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the pharmacology of S1P receptor modulators and to develop next-generation therapies with improved efficacy and safety profiles.

References

- 1. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

Fingolimod Phosphate and Neuroinflammation Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into the central nervous system (CNS).[1][2][3][4] However, accumulating evidence indicates that fingolimod also exerts direct effects within the CNS, modulating neuroinflammatory signaling pathways in resident glial cells and neurons. This technical guide provides an in-depth overview of the mechanisms by which fingolimod phosphate (B84403), the active metabolite of fingolimod, modulates neuroinflammation. It includes a summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Mechanism of Action of Fingolimod Phosphate

Fingolimod is a structural analog of sphingosine (B13886) and is phosphorylated in vivo by sphingosine kinase 2 to its active form, fingolimod phosphate. Fingolimod phosphate then acts as a functional antagonist of four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).

The immunomodulatory effects of fingolimod are primarily mediated through its action on the S1P1 receptor on lymphocytes. The egress of lymphocytes from lymph nodes is dependent on an S1P gradient. By binding to S1P1 receptors on lymphocytes, fingolimod phosphate causes their internalization and degradation, rendering the cells unresponsive to the S1P gradient and trapping them within the lymph nodes. This leads to a significant reduction in the number of circulating lymphocytes, including autoreactive T cells, and consequently, their infiltration into the CNS.

Beyond its peripheral effects, fingolimod can cross the blood-brain barrier and directly influence neuroinflammatory processes within the CNS. S1P receptors are expressed on various CNS cell types, including astrocytes, microglia, oligodendrocytes, and neurons. By modulating the activity of these receptors, fingolimod can directly impact glial activation, cytokine production, and neuronal function.

Quantitative Data on Fingolimod's Effects on Neuroinflammation

The efficacy of fingolimod in modulating neuroinflammation has been quantified in both preclinical models of MS, primarily Experimental Autoimmune Encephalomyelitis (EAE), and in clinical trials involving MS patients.

Preclinical Data (EAE Mouse Model)

The EAE model is the most commonly used animal model to study the pathophysiology of MS and to evaluate potential therapies.

| Parameter | Model | Fingolimod Dose | Effect | Reference |

| Clinical Score | MOG35-55 induced EAE in C57BL/6 mice | 0.3 mg/kg/day (prophylactic) | Significant reduction in clinical score from day 12 post-immunization. Total clinical score reduced by 59.16%. | |

| MOG35-55 induced EAE in C57BL/6 mice | 0.3 mg/kg/day (therapeutic) | Significant reduction in clinical score from day 25 post-immunization. Total clinical score reduced by 60.30%. | ||

| Immune Cell Infiltration (Spinal Cord) | MOG35-55 induced EAE in C57BL/6 mice | Not specified | Reduction in CD45+ and Iba1+ cells in the cervical spinal cord. | |

| MOG35-55 induced EAE in C57BL/6 mice | 1 mg/kg/day | Alleviates the infiltration of inflammatory cells in the optic nerve. | ||

| Cytokine mRNA Levels (Spleen) | c-EAN rats | 1 mg/kg/day | Decreased mRNA levels of TNF-α, IFN-γ, IL-1β, and IL-6. | |

| Glial Activation (Spinal Cord) | MOG35-55 induced EAE in C57BL/6 mice | 0.1 mg/kg/day | Decreased GFAP and Iba1 immunoreactivity. |

Clinical Data (Multiple Sclerosis Patients)

Clinical trials have demonstrated the efficacy of fingolimod in reducing disease activity in patients with relapsing-remitting MS.

| Parameter | Study | Fingolimod Dose | Effect | Reference |

| Annualized Relapse Rate (ARR) | FREEDOMS | 0.5 mg/day | 54% reduction in ARR compared to placebo over 24 months. | |

| TRANSFORMS | 0.5 mg/day | 52% reduction in ARR compared to interferon beta-1a over 12 months. | ||

| Brain Volume Loss | FREEDOMS | 0.5 mg/day | Significantly reduced brain volume loss compared to placebo over 24 months. | |

| Gadolinium-enhancing Lesions | FREEDOMS | 0.5 mg/day | Reduced risk of gadolinium-enhancing lesions by 70% compared to placebo at 24 months. | |

| Peripheral Blood Lymphocyte Subsets | Observational Study | 0.5 mg/day | Significant decrease in CD4+ T cells and B cells. Significant increase in the ratio of CD8+ T cells, NK cells, and regulatory T cells. | |

| Serum Cytokine Levels | Observational Study | 0.5 mg/day | Increased levels of MCP-1 and CCL5. |

Key Signaling Pathways Modulated by Fingolimod Phosphate

Fingolimod phosphate exerts its anti-inflammatory effects within the CNS by modulating several key signaling pathways.

S1P Receptor Signaling

The primary mechanism of fingolimod's action is through the modulation of S1P receptor signaling. In the CNS, fingolimod phosphate binds to S1P1, S1P3, S1P4, and S1P5 receptors on astrocytes, microglia, and oligodendrocytes. This interaction triggers a cascade of intracellular events that can have both pro- and anti-inflammatory consequences depending on the cell type and the specific receptor subtype involved. The initial agonistic effect is followed by receptor internalization and degradation, leading to a state of functional antagonism.

Caption: Fingolimod-P binds to S1P receptors, leading to downstream signaling and eventual functional antagonism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In the context of neuroinflammation, NF-κB is activated in astrocytes and microglia, leading to the production of inflammatory cytokines and chemokines. Fingolimod has been shown to inhibit the activation of the NF-κB pathway in these cells, thereby reducing the inflammatory response. This inhibitory effect is thought to be mediated, at least in part, through the activation of S1P3 receptors, which can interfere with Toll-like receptor (TLR) signaling.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Fingolimod ameliorates chronic experimental autoimmune neuritis by modulating inflammatory cytokines and Akt/mTOR/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Fingolimod Phosphate's Direct Effects on Glial Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, exerts its primary immunomodulatory effect by sequestering lymphocytes in lymph nodes.[1][2][3] However, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to significant accumulation within the central nervous system (CNS).[4][5] There, its active metabolite, fingolimod phosphate (B84403) (FTY720-P), directly engages with sphingosine-1-phosphate (S1P) receptors expressed on neural cells, including astrocytes and microglia. Emerging evidence demonstrates that these direct CNS effects play a crucial role in its therapeutic efficacy, primarily by modulating glial cell activation and mitigating neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental evidence of fingolimod phosphate's impact on astrocyte and microglial activation, offering a resource for professionals in neuroscience research and drug development.

Core Mechanism of Action in the CNS

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, fingolimod phosphate (FTY720-P). FTY720-P is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate, and acts as a functional antagonist at the S1P1 receptor and an agonist at S1P1, S1P3, S1P4, and S1P5 receptors. Both astrocytes and microglia express a range of these S1P receptors, making them direct targets for FTY720-P.

-

Astrocytes: Primarily express S1P1 and S1P3 receptors. Activation of these receptors by FTY720-P can influence astrocyte migration, proliferation, and inflammatory responses. A key study demonstrated that the protective effect of fingolimod in an experimental autoimmune encephalomyelitis (EAE) model is lost in mice lacking the S1P1 receptor specifically on astrocytes, underscoring the importance of this direct interaction.

-

Microglia: Express all five S1P receptor subtypes, with the highest expression levels observed for S1P1. FTY720-P binding, particularly to the S1P1 receptor, has been shown to suppress the activation of microglia and shift them towards a neuroprotective phenotype.

Binding of FTY720-P to these receptors on glial cells initiates downstream signaling cascades, prominently involving the PI3K/Akt and MAPK pathways, which in turn regulate the transcription of inflammatory and neurotrophic factors.

Data Presentation: Quantitative Effects on Glial Activation

The following tables summarize the quantitative effects of fingolimod phosphate on key markers of microglial and astrocyte activation as reported in preclinical studies.

Table 1: Effects of Fingolimod Phosphate on Microglia

| Marker | Model System | Treatment | Result | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α | LPS-activated mouse primary microglia | 1-100 nM FTY720 | Dose-dependent decrease in production | |

| IL-1β | LPS-activated mouse primary microglia | 1-100 nM FTY720 | Dose-dependent decrease in production | |

| IL-6 | LPS-activated mouse primary microglia | 1-100 nM FTY720 | Dose-dependent decrease in production | |

| TNF-α | Rat telencephalon reaggregate cultures (demyelination model) | Fingolimod | Down-regulation | |

| IL-1β | Rat telencephalon reaggregate cultures (demyelination model) | Fingolimod | Down-regulation | |

| Activation Markers | ||||

| Ferritin | Rat telencephalon reaggregate cultures (demyelination model) | Fingolimod | Reduced increase in immunoreactivity | |

| Activated Microglia (Iba1+) | 5xFAD mouse model of Alzheimer's Disease | 0.03 & 1 mg/kg/day Fingolimod | Significant decrease in the percentage of activated microglia | |

| Neurotrophic Factors | ||||

| BDNF | LPS-activated mouse primary microglia | 100 nM FTY720 | Upregulation of production | |

| GDNF | LPS-activated mouse primary microglia | 100 nM FTY720 | Upregulation of production |

Table 2: Effects of Fingolimod Phosphate on Astrocytes

| Marker | Model System | Treatment | Result | Reference |

| Activation Markers | ||||

| GFAP | Mcoln1-/- mouse model (astrogliosis) | Fingolimod | Reduced expression | |

| GFAP | 5xFAD mouse model of Alzheimer's Disease | 0.03, 0.1, 0.3, 1 mg/kg/day Fingolimod | Significant reduction in GFAP immunostaining at all doses | |

| GFAP | EAE mouse model | Fingolimod | Diminished astrocyte activation | |

| Pro-inflammatory Cytokines/Chemokines | ||||

| IP-10 | Mcoln1-/- primary astrocytes | 600 nM p-fingolimod | Reduced expression | |

| IL-6 | Mcoln1-/- primary astrocytes | 600 nM p-fingolimod | Reduced expression | |

| CXCL10, BAFF, MX1, OAS2 | TNF-stimulated human primary astrocytes | FTY720-P | Blocked induction by TNF | |

| Neurotrophic/Protective Factors | ||||

| LIF | Human primary astrocytes | FTY720-P | Induced mRNA and protein secretion | |

| IL-11 | Human primary astrocytes | FTY720-P | Induced mRNA and protein secretion | |

| HBEGF | Human primary astrocytes | FTY720-P | Induced mRNA expression | |

| Glutamate Transporters | ||||

| slc1a2 (GLT-1) | EAE mouse model (inflamed spinal cord) | Fingolimod | Restored reduced mRNA and protein expression | |

| slc1a3 (GLAST) | EAE mouse model (inflamed spinal cord) | Fingolimod | Restored reduced mRNA and protein expression |

Visualization of Signaling Pathways and Workflows

Signaling Pathway

The following diagram illustrates the central signaling cascade initiated by fingolimod phosphate in glial cells.

Caption: FTY720-P signaling in glial cells.

Experimental Workflow

This diagram outlines a typical in-vitro experimental workflow to assess the impact of fingolimod phosphate on glial cell inflammatory responses.

Caption: In-vitro workflow for glial cell analysis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of fingolimod phosphate on glial cells, based on methodologies cited in the literature.

Primary Glial Cell Culture

-

Objective: To isolate and culture primary microglia or astrocytes from neonatal mouse or rat pups for in-vitro experiments.

-

Methodology:

-

Isolation: Cortices from postnatal day 1-3 pups are dissected, and meninges are removed.

-

Dissociation: The cortical tissue is mechanically and/or enzymatically dissociated into a single-cell suspension.

-

Plating: Cells are plated onto poly-L-lysine-coated flasks in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Mixed Glial Culture: The culture is maintained for 10-14 days to form a confluent mixed glial layer, primarily consisting of astrocytes, with microglia situated on top.

-

Microglia Isolation: Microglia are isolated from the mixed culture by gentle shaking, causing them to detach from the astrocyte layer. The supernatant containing microglia is collected and re-plated.

-

Astrocyte Purification: The remaining astrocyte layer is purified by removing any remaining microglia, often through additional shaking or treatment with a brief trypsinization. Purity is confirmed via immunostaining for cell-specific markers (Iba1 for microglia, GFAP for astrocytes).

-

Lipopolysaccharide (LPS) Stimulation Assay

-

Objective: To induce a pro-inflammatory state in cultured microglia or astrocytes to mimic neuroinflammation.

-

Methodology:

-

Cell Plating: Purified glial cells are seeded into multi-well plates at a desired density and allowed to adhere.

-

FTY720-P Pre-treatment: Cells are pre-treated with varying concentrations of FTY720-P (e.g., 1-100 nM) or a vehicle control for a specified duration, typically 1 hour, before the inflammatory stimulus.

-

Stimulation: LPS (e.g., 1 µg/ml for microglia) is added to the culture medium.

-

Incubation: Cells are incubated for a period ranging from 6 to 24 hours, depending on the endpoint being measured (e.g., 6 hours for mRNA analysis, 24 hours for protein secretion).

-

Sample Collection: At the end of the incubation, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for RNA or protein extraction.

-

Western Blotting for Signaling Proteins

-

Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., p38 MAPK, Akt).

-

Methodology:

-

Protein Extraction: Following experimental treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with primary antibodies against the target protein (e.g., phospho-p38, total-p38, GFAP).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or total protein).

-

ELISA for Cytokine Quantification

-

Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Methodology:

-

Sample Preparation: Culture supernatants collected from the LPS stimulation assay are centrifuged to remove cellular debris.

-

Assay Performance: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions.

-

Procedure: Briefly, a 96-well plate pre-coated with a capture antibody for the target cytokine is incubated with standards and samples.

-

Detection: After washing, a detection antibody, often biotinylated, is added, followed by an enzyme-conjugate (e.g., streptavidin-HRP).

-

Substrate Addition: A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration in samples is calculated from the standard curve.

-

Conclusion

The therapeutic efficacy of fingolimod in neuroinflammatory diseases like multiple sclerosis is multifaceted, extending beyond its well-established role in peripheral immune cell trafficking. A significant component of its action resides within the CNS, where its active metabolite, fingolimod phosphate, directly modulates the function of astrocytes and microglia. By binding to S1P receptors on these glial cells, fingolimod phosphate suppresses pro-inflammatory signaling and the production of cytotoxic molecules. Concurrently, it promotes the expression of neurotrophic and protective factors, contributing to a more favorable CNS microenvironment. This dual capacity to reduce neuroinflammation and enhance neuroprotection underscores the importance of considering direct CNS glial targets in the development of next-generation S1P receptor modulators for a range of neurological disorders.

References

- 1. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]

- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of fingolimod in multiple sclerosis therapy - Aktualności Neurologiczne - Current Neurology [neurologia.com.pl]

in vivo phosphorylation of fingolimod to fingolimod phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) (FTY720) is a cornerstone oral therapy for relapsing-remitting multiple sclerosis. A prodrug, its therapeutic efficacy is contingent upon its in vivo phosphorylation to the active metabolite, fingolimod phosphate (B84403) (fingolimod-P). This transformation is primarily catalyzed by sphingosine (B13886) kinase 2 (SphK2), an enzyme that exhibits significantly higher efficiency in phosphorylating fingolimod compared to its isoform, sphingosine kinase 1 (SphK1). Fingolimod-P then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, particularly S1P1, S1P3, S1P4, and S1P5, thereby regulating crucial immunological and neurological pathways.[1][2] This technical guide provides an in-depth exploration of the in vivo phosphorylation of fingolimod, detailing the enzymatic kinetics, experimental protocols for its study, and the subsequent signaling cascades.

The Phosphorylation of Fingolimod: An Enzymatic Perspective

The conversion of fingolimod to its pharmacologically active phosphate form is a critical step in its mechanism of action. This biotransformation is carried out by sphingosine kinases, with SphK2 being the principal enzyme responsible.

Quantitative Analysis of Enzymatic Phosphorylation

While direct comparative studies providing precise Kcat values are limited in the readily available literature, the consensus from multiple studies is that SphK2 is substantially more efficient at phosphorylating fingolimod than SphK1. This difference in efficiency is a key determinant of the rate of formation of the active metabolite in vivo.

| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Rate (kcat) | Catalytic Efficiency (kcat/Km) |

| Sphingosine Kinase 1 (SphK1) | Fingolimod | Not explicitly reported | Not explicitly reported | Lower efficiency |

| Sphingosine Kinase 2 (SphK2) | Fingolimod | Not explicitly reported | Not explicitly reported | Higher efficiency |

Note: While specific quantitative values for Km and kcat are not consistently reported across the literature, the qualitative difference in efficiency is well-established.

Experimental Protocols

The study of fingolimod phosphorylation necessitates robust and sensitive analytical methods. Below are detailed protocols for an in vitro kinase assay to measure phosphorylation and an LC-MS/MS method for the quantification of fingolimod and fingolimod-P in biological matrices.

In Vitro Sphingosine Kinase Assay for Fingolimod Phosphorylation

This protocol outlines a non-radioactive method to assess the in vitro phosphorylation of fingolimod by SphK1 and SphK2.

Objective: To determine the enzymatic activity of SphK1 and SphK2 on the substrate fingolimod.

Materials:

-

Recombinant human SphK1 and SphK2

-

Fingolimod hydrochloride

-

ATP solution

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, a known concentration of fingolimod, and the recombinant SphK enzyme (either SphK1 or SphK2).

-

Initiation of Reaction: Initiate the phosphorylation reaction by adding a specific concentration of ATP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as an acidic solution (e.g., 1 M HCl) or a solution containing a strong denaturant (e.g., acetonitrile).

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Collect the supernatant containing fingolimod and the newly formed fingolimod-P.

-

Perform a protein precipitation or solid-phase extraction to further clean up the sample.

-

-

LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method (as described in section 2.2) to quantify the amount of fingolimod-P produced.

-

Data Analysis: Calculate the rate of reaction based on the amount of product formed over time and the concentration of the enzyme used.

LC-MS/MS Method for Quantification of Fingolimod and Fingolimod Phosphate in Whole Blood

This protocol provides a detailed procedure for the simultaneous quantification of fingolimod and fingolimod-P in whole blood samples.

Objective: To accurately measure the concentrations of fingolimod and its active metabolite in a biological matrix.

Materials:

-

LC-MS/MS system (e.g., Agilent 1260 HPLC coupled with an API 4000 or 6500 mass spectrometer)

-

C18 or Cyano analytical column (e.g., Fortis UniverSil Cyano, 50 x 2.1 mm, 5 µm)

-

Fingolimod and fingolimod-P analytical standards

-

Isotopically labeled internal standards (e.g., Fingolimod-d4, Fingolimod-P-d4)

-

Acetonitrile (B52724), methanol (B129727), ammonium (B1175870) chloride

-

Whole blood samples

Procedure:

-

Sample Preparation:

-

To 1 mL of whole blood sample in a polypropylene (B1209903) tube, add the internal standard solution.

-

Perform a protein precipitation by adding a mixture of acetonitrile and methanol (e.g., 40:60, v/v).[3]

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Alternatively, for fingolimod, a liquid-liquid extraction can be performed using an organic solvent like ethyl acetate.

-

For fingolimod-P, the remaining pellet after the initial extraction can be further processed by protein precipitation.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase consists of a mixture of aqueous and organic solvents, such as 1.0 mM ammonium chloride, methanol, and acetonitrile (e.g., 10:60:30, v/v/v).

-

Flow Rate: A flow rate of 0.6 mL/min is commonly used.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Use positive electrospray ionization (+ESI).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Fingolimod: m/z 308.4 → 255.3

-

Fingolimod-d4 (IS): m/z 312.4 → 259.3

-

Fingolimod-P: m/z 388.2 → 255.3

-

Fingolimod-P-d4 (IS): m/z 392.12 → 259.2

-

-

-

Quantification: Construct a calibration curve using standards of known concentrations and use it to determine the concentrations of fingolimod and fingolimod-P in the unknown samples.

Signaling Pathways and Experimental Workflows

The therapeutic effects of fingolimod-P are mediated through its interaction with S1P receptors, which triggers a cascade of intracellular signaling events.

Signaling Pathways of Fingolimod Phosphate

Fingolimod-P primarily acts as an agonist at S1P1, S1P3, S1P4, and S1P5 receptors. The binding of fingolimod-P to these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that influence cell survival, migration, and inflammation.

Caption: In vivo conversion of fingolimod and subsequent S1P receptor signaling.

Experimental Workflow for In Vivo Phosphorylation Studies

A typical in vivo study to assess the pharmacokinetics of fingolimod phosphorylation involves the following steps:

Caption: Workflow for in vivo pharmacokinetic analysis of fingolimod.

Conclusion

The phosphorylation of fingolimod by sphingosine kinase 2 is a pivotal event that unleashes its therapeutic potential. Understanding the nuances of this enzymatic conversion and the subsequent signaling cascades is crucial for the development of next-generation S1P receptor modulators and for optimizing the clinical use of fingolimod. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to further investigate the intricate pharmacology of this important immunomodulatory agent.

References

- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Fingolimod Phosphate and the Blood-Brain Barrier: A Technical Guide to Permeability and Central Nervous System Effects

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of fingolimod (B1672674) phosphate's ability to cross the blood-brain barrier (BBB) and exert direct effects within the central nervous system (CNS). It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the critical molecular pathways and experimental workflows involved.

Introduction: Beyond Lymphocyte Sequestration

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing-remitting multiple sclerosis (MS).[1] Its primary, well-understood mechanism involves its phosphorylation in vivo to the active metabolite, fingolimod phosphate (B84403) (FTY720-P).[2] FTY720-P then acts as a functional antagonist at the S1P1 receptor on lymphocytes, causing their retention within lymph nodes and preventing their infiltration into the CNS.[1][2]

However, a growing body of evidence demonstrates that the therapeutic efficacy of fingolimod is not solely dependent on its peripheral immunomodulatory effects. The lipophilic nature of the parent compound allows it to readily cross the BBB, leading to direct engagement with S1P receptors expressed on resident CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[3] This guide explores the critical studies and methodologies that have elucidated the BBB permeability of fingolimod and its subsequent signaling within the CNS.

Evidence and Quantification of Blood-Brain Barrier Permeability

The ability of fingolimod and its active metabolite to enter the CNS is a prerequisite for its direct neurological effects. Studies have consistently shown that the parent drug, fingolimod, is lipophilic and efficiently crosses the BBB, accumulating in CNS white matter. While its active form, fingolimod phosphate, is a charged ester and less lipophilic, it is detected in the cerebrospinal fluid (CSF) at subnanomolar concentrations sufficient to modulate CNS cell properties.

The following tables summarize key quantitative findings from in vivo, in vitro, and clinical studies assessing fingolimod's interaction with the BBB.

Table 1: In Vivo Brain Concentration and Distribution

| Parameter | Animal Model | Finding | Reference |

|---|---|---|---|

| Brain vs. Blood Ratio | Control Animals | FTY720 levels were 12.4 times higher in the brain than in blood. | |

| Brain vs. Blood Ratio | Control Animals | FTY720-P levels were 10.8 times higher in the brain than in blood. |

| Brain Trough Levels | Rat EAE Model | 40 to 540 ng/g in brain tissue at efficacious doses, exceeding blood concentrations severalfold. | |

Table 2: In Vitro and Clinical Effects on BBB Integrity

| Parameter | Model | Finding | Reference |

|---|---|---|---|

| Claudin-5 Protein Levels | Human BMECs | Significantly increased with FTY720-P pretreatment. | |

| Transendothelial Electrical Resistance (TEER) | Human BMECs | Significantly increased with FTY720-P pretreatment, indicating enhanced barrier tightness. | |

| VCAM-1 Protein Levels | Human BMECs | Significantly inhibited (downregulated) by FTY720-P when induced by MS sera. | |

| Influx Constant (Ki) | MS Patients (DCE-MRI) | A Ki value > 0.136 ml/100g/min after 6 months of treatment was associated with a 12.4 odds ratio for suboptimal treatment response, highlighting the drug's impact on permeability. |

| Occludin Protein Levels | Rat BMECs (inflammatory conditions) | Reduced after adding FTY720-P, suggesting context-dependent effects on tight junctions. | |

Experimental Protocols

Understanding the methodologies used to generate the data is crucial for interpretation and future study design.

-

Animal Models: Studies frequently employ rodent models such as the Experimental Autoimmune Encephalomyelitis (EAE) rat model, which mimics the inflammatory demyelination of MS, or the cuprizone-induced demyelination mouse model to assess neuroprotective effects.

-

Drug Administration: Fingolimod is typically administered orally once daily at specified doses (e.g., 0.03 mg/kg to 10 mg/kg).

-

Sample Collection and Analysis: After a defined treatment period, animals are euthanized. Blood, CSF, and brain tissue are collected. Brain tissue is often dissected into specific regions like the cerebellum or frontal cortex. The concentrations of fingolimod and fingolimod phosphate in these samples are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the calculation of brain-to-blood ratios and absolute concentrations within the CNS.

-

Cell Culture System: The most common in vitro model is the Transwell system. This involves culturing primary Brain Microvascular Endothelial Cells (BMECs) from human, porcine, or bovine sources on a porous, semi-permeable membrane insert. This creates two distinct compartments: an upper (apical or "blood") side and a lower (basolateral or "brain") side.

-

Measurement of Barrier Integrity (TEER): Transendothelial Electrical Resistance is a key measure of the integrity of the endothelial cell monolayer and its tight junctions. It is measured using an epithelial volt-ohm meter. A higher TEER value indicates a less permeable, more restrictive barrier. In experiments, BMECs are treated with fingolimod phosphate (e.g., 4.7 nM, reflecting clinical blood concentrations) and TEER is measured over time.

-

Analysis of Protein Expression: To understand the molecular changes underlying TEER results, cell lysates are collected after treatment. Western blotting is performed to quantify the expression levels of key tight junction proteins (e.g., claudin-5, occludin) and cell adhesion molecules (e.g., VCAM-1, ICAM-1) that are critical for barrier function and immune cell trafficking.

-

Imaging Technique: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive clinical method used to quantify BBB permeability in patients.

-

Procedure: The protocol involves the intravenous injection of a gadolinium-based contrast agent. A series of T1-weighted MRI scans are acquired rapidly before, during, and after the injection. The leakage of the contrast agent from the blood vessels into the surrounding brain parenchyma is measured over time.

-

Data Analysis: Pharmacokinetic models, such as the Patlak model, are applied to the imaging data to calculate the volume transfer constant, or influx constant (Ki). A higher Ki value represents greater BBB permeability. This technique allows researchers to assess how treatments like fingolimod modulate BBB permeability in patients over time.

Visualizing Workflows and Signaling Pathways

The following diagrams, rendered using the DOT language, illustrate key experimental and biological processes related to fingolimod and the BBB.

Caption: Workflow for In Vitro BBB Permeability Assay.

Caption: Fingolimod's direct action on BBB endothelial cells.

Caption: Post-permeability signaling pathways of fingolimod in the CNS.

Mechanisms of Action within the CNS

Fingolimod phosphate's interaction with S1P receptors on BMECs can directly fortify the BBB. Studies show that by activating S1P1, FTY720-P enhances barrier function by upregulating the expression of the critical tight junction protein claudin-5. This leads to an increase in TEER, signifying a less permeable barrier. Concurrently, it can suppress inflammatory responses by downregulating the expression of adhesion molecules like VCAM-1, which are necessary for pathogenic lymphocytes to adhere to and cross the endothelium into the CNS. However, some conflicting evidence exists; one study using an in vitro inflammatory model found FTY720-P did not improve barrier integrity and decreased levels of occludin, suggesting its effects may be context-dependent.

Once across the BBB, fingolimod is phosphorylated by sphingosine kinase 2, which is highly expressed in the brain. The resulting FTY720-P then interacts with S1P receptors (S1P1, S1P3, S1P4, S1P5) on various neural cells. This engagement triggers multiple downstream signaling cascades that contribute to its therapeutic effects:

-

Neuroprotection and Repair: Fingolimod has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and repair. It may also promote axonal regeneration.

-

Anti-inflammatory Effects: Within the CNS, fingolimod modulates neuroinflammation by downregulating pro-inflammatory pathways, such as IL-12 signaling and neutrophil degranulation, while upregulating pathways associated with resolution, including autophagy and retrograde endocannabinoid signaling.

-

Oligodendrocyte and Myelin Support: S1P5 receptors are predominantly expressed on oligodendrocytes, the myelin-producing cells of the CNS. Fingolimod's action at S1P5 is thought to promote the survival of mature oligodendrocytes, potentially attenuating demyelination and supporting myelin integrity.

Conclusion

The evidence is clear that fingolimod's therapeutic profile in multiple sclerosis extends beyond its peripheral immunomodulatory action. The parent drug readily crosses the blood-brain barrier, achieving concentrations in the CNS that are several-fold higher than in the blood. Once inside, its active metabolite, fingolimod phosphate, exerts direct and complex effects on the BBB endothelium and resident neural cells. It can enhance barrier integrity by modulating tight junction proteins and reducing the expression of adhesion molecules, thereby limiting further immune cell infiltration. Furthermore, its interaction with S1P receptors on astrocytes, oligodendrocytes, and neurons triggers neuroprotective, anti-inflammatory, and potentially reparative pathways. These direct CNS actions provide a compelling rationale for its observed efficacy in reducing brain volume loss and disability progression in MS patients. Future research should continue to dissect these intricate central mechanisms to fully leverage the therapeutic potential of S1P receptor modulation in neuroinflammatory and neurodegenerative diseases.

References

- 1. Fingolimod Prevents Blood-Brain Barrier Disruption Induced by the Sera from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Multiple Sclerosis: A Technical Guide to the Expanded Therapeutic Potential of Fingolimod Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is a well-established disease-modifying therapy for relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[1][2][3][4][5] However, the ubiquitous expression of S1P receptors throughout the body suggests a broader therapeutic potential for fingolimod. This technical guide explores the preclinical and clinical evidence for the application of fingolimod phosphate (B84403) in a range of therapeutic areas beyond MS, including other neurological disorders, cancer, organ transplantation, inflammatory bowel disease, and retinal diseases. We delve into the underlying mechanisms of action, present quantitative data from key studies, detail experimental protocols, and provide visual representations of relevant signaling pathways and workflows.

Core Mechanism of Action: S1P Receptor Modulation

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, fingolimod-phosphate. This active metabolite is a potent agonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5). The therapeutic effects of fingolimod are largely attributed to its functional antagonism of the S1P1 receptor on lymphocytes. Binding of fingolimod-phosphate to S1P1R leads to the receptor's internalization and degradation, thereby preventing lymphocytes from egressing from secondary lymphoid organs. This results in a significant but reversible reduction of circulating T and B cells.

Beyond its immunomodulatory effects, fingolimod can cross the blood-brain barrier and directly interact with S1P receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons. This direct CNS activity is thought to contribute to its neuroprotective effects observed in various disease models.

Neurological Disorders Beyond Multiple Sclerosis

Preclinical studies have demonstrated the neuroprotective and anti-inflammatory properties of fingolimod in various neurological disease models, suggesting its potential therapeutic utility in conditions other than MS.

Alzheimer's Disease

In animal models of Alzheimer's disease (AD), fingolimod has been shown to reduce amyloid-β (Aβ) production, decrease neuroinflammation, and improve cognitive function. Treatment with fingolimod in AD mouse models led to a reduction in aggregated Aβ and plaque burden, which correlated with a significant decrease in activated microglia. Furthermore, fingolimod administration has been shown to reverse deficits in spatial working memory.

Key Experimental Data in Alzheimer's Disease Models

| Parameter | Model | Treatment Regimen | Key Findings | Reference |

| Aβ Plaque Burden | APPswe/PS1dE9 mice | 1 mg/kg/day for 14 days | Significant reduction in Aβ plaque density. | |

| Microglial Activation | APPswe/PS1dE9 mice | 1 mg/kg/day for 14 days | Significant decrease in the number of activated microglia. | |

| Spatial Working Memory | 3xTg-AD mice | 6 months of treatment starting at 6 months of age | Reversal of deficits in novel object location and Morris water maze tests. | |

| Phosphorylated Tau | 3xTg-AD mice | 6 months of treatment | Reduction in phosphorylated tau levels in the hippocampus and cortex. |

Experimental Protocol: Fingolimod Treatment in 3xTg-AD Mice

-

Animal Model: Triple transgenic (3xTg-AD) mice, which develop both Aβ plaques and neurofibrillary tangles.

-

Treatment Initiation: Fingolimod administration is initiated at 6 months of age, after the onset of behavioral symptoms.

-

Dosing and Administration: Fingolimod is administered for 6 months via drinking water.

-

Behavioral Assessment: Spatial working memory is assessed at 8 and 12 months of age using the novel object location and Morris water maze tests.

-

Histological and Biochemical Analysis: Postmortem tissue is analyzed for Aβ plaque burden, microglial activation (Iba1-positive cells), T-cell infiltration (CD3-positive cells), and levels of phosphorylated tau and amyloid precursor protein (APP).

Ischemic Stroke

Fingolimod has shown promise as an adjunctive therapy in ischemic stroke by reducing infarct size, preserving blood-brain barrier integrity, and modulating neuroinflammation. Clinical studies, although limited in size, suggest improved outcomes when fingolimod is used in combination with reperfusion therapies.

Key Clinical Data in Acute Ischemic Stroke

| Parameter | Study Population | Treatment | Key Findings | Reference |

| Infarct Volume Extension Ratio | Acute Ischemic Stroke Patients | Fingolimod + Standard Care vs. Control | 15.2 ± 4.2 vs. 41.6 ± 4.5 (P = 0.0003) | |

| NIHSS Score at 90 days | Acute Ischemic Stroke Patients | Fingolimod + Standard Care vs. Control | 1.7 ± 0.8 vs. 5.8 ± 1.7 (P = 0.02) | |

| Microvascular Permeability (rT1%) | Acute Ischemic Stroke Patients | Fingolimod + Standard Care vs. Control | 11.0 ± 2.0 vs. 20.5 ± 2.2 (P = 0.005) |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Model Induction: Ischemic stroke is induced by transient middle cerebral artery occlusion (MCAO).

-

Treatment Groups: Rats are divided into sham, MCAO/R (reperfusion), and fingolimod-treated groups (e.g., 0.5, 1.0, 2.0 mg/kg).

-

Neurological Scoring: Neurological function is assessed at various time points post-MCAO.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.

-

Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured by ELISA. Protein expression of inflammatory pathway components (HMGB1, TLR4, NF-κB) in the hippocampus is assessed by Western blot.

Neuropathic Pain

Fingolimod has demonstrated analgesic potential in models of neuropathic pain, including those associated with MS and chemotherapy. Its mechanism in pain reduction is thought to involve the inhibition of central sensitization in the dorsal horn of the spinal cord through an S1P1 receptor-dependent mechanism.

Oncology

The role of fingolimod in cancer is complex and appears to be context-dependent. While its immunosuppressive effects could potentially impair anti-tumor immunity, some studies suggest it may have direct anti-cancer properties.

Potential Anti-Cancer Mechanisms

Fingolimod has been shown to inhibit sphingosine kinase 1, a proto-oncogene, and may also act on other molecular targets including protein phosphatase 2A and the PI3K/Akt pathway. In some preclinical models, fingolimod has demonstrated efficacy in inhibiting tumor growth and metastasis.

Concerns Regarding Immunosurveillance

Conversely, by sequestering lymphocytes, fingolimod may limit the number of tumor-infiltrating lymphocytes (TILs), which are crucial for an effective anti-tumor immune response. This raises concerns about its use in patients undergoing immunotherapy, such as checkpoint inhibitors. Post-marketing surveillance has also suggested a potential increased risk of certain cancers, such as skin cancers and lymphoma.

Organ Transplantation

Fingolimod was initially investigated for the prevention of acute rejection in organ transplantation. It has been shown to be effective in prolonging allograft survival in preclinical models.

Key Clinical Data in Renal Transplantation

| Parameter | Study Population | Treatment | Key Findings | Reference |

| Biopsy-Confirmed Acute Rejection (at 3 months) | De novo Renal Transplant Recipients | Fingolimod (2.5 mg/day) + Cyclosporine + Glucocorticoids | 9.8% incidence, comparable to mycophenolate mofetil (17%). | |

| Composite Endpoint (Rejection, Graft Loss, or Death) | De novo Renal Transplant Recipients | Fingolimod (2.5 mg/day) + Cyclosporine + Glucocorticoids | Lowest incidence (15%) compared to lower fingolimod doses and mycophenolate mofetil (20%). |

Despite some promising early results, the development of fingolimod for renal transplantation was halted due to adverse events, including impaired renal function and macular edema, at the higher doses used in these trials.

Inflammatory Bowel Disease

Preclinical studies have suggested a potential role for fingolimod in treating inflammatory bowel disease (IBD). In animal models of colitis, fingolimod has been shown to ameliorate disease by modulating pro- and anti-inflammatory cytokines. However, due to concerns about its side-effect profile, more selective S1P receptor modulators are now being investigated for IBD.

Retinal Diseases

Fingolimod's effects on the retina are complex. While macular edema is a known side effect, some research suggests it may have a neuroprotective role in the retina. In a study of MS patients, those treated with fingolimod showed significantly less thinning of the ganglion cell-inner plexiform layer (GCIPL) compared to those on interferon. Fingolimod is also being investigated for its potential to protect against diabetic retinopathy.

Conclusion

The therapeutic potential of fingolimod phosphate extends far beyond its current indication for multiple sclerosis. Its unique mechanism of action, combining peripheral immunomodulation with direct effects within the central nervous system, makes it a compelling candidate for a variety of neurological and inflammatory disorders. Preclinical and early clinical data in Alzheimer's disease and ischemic stroke are particularly promising. However, its complex role in oncology and the side-effect profile observed in organ transplantation trials highlight the need for careful consideration of the risk-benefit ratio in different patient populations. Further research, including larger randomized controlled trials, is warranted to fully elucidate the efficacy and safety of fingolimod in these novel therapeutic areas. The development of more selective S1P receptor modulators may also offer a path to harnessing the therapeutic benefits while minimizing adverse effects.

References

- 1. Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.uni-luebeck.de [research.uni-luebeck.de]

- 4. Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Fingolimod Phosphate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674) (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing-remitting multiple sclerosis. Its primary mechanism of action involves its phosphorylation to fingolimod phosphate (B84403) (fingolimod-P), which then acts as a functional antagonist at four of the five S1P receptors (S1P₁ , S1P₃, S1P₄, and S1P₅).[1][2] This modulation leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[1][3] However, emerging in vitro evidence reveals that fingolimod and its phosphorylated form interact with a range of other molecular targets, contributing to a complex pharmacological profile with potential off-target effects. Understanding these off-target interactions is crucial for a comprehensive safety and efficacy assessment and for exploring novel therapeutic applications.